molecular formula C16H14N6O2S B2677571 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034531-00-3

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2677571
CAS No.: 2034531-00-3
M. Wt: 354.39
InChI Key: RLFCXVMIBPWCPK-UHFFFAOYSA-N
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Description

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole ring and a thiophen-3-yl acetamide side chain. Such hybrid structures are often explored for pharmacological applications, including kinase inhibition and antimicrobial activity, though specific biological data for this compound remain under investigation .

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c1-10-18-16(24-21-10)12-2-4-22-13(7-12)19-20-14(22)8-17-15(23)6-11-3-5-25-9-11/h2-5,7,9H,6,8H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFCXVMIBPWCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound characterized by its unique heterocyclic structures. The presence of oxadiazole and triazole moieties suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C19H16N8O2C_{19}H_{16}N_8O_2, indicating a rich nitrogen content often associated with pharmacological properties. The structure features:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Triazole ring : Frequently involved in interactions with biological targets.
  • Thiophene group : Enhances the compound's lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer activities. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival. For instance:

  • Mechanism-Based Approaches : Studies have shown that oxadiazole derivatives can inhibit telomerase activity and HDACs, leading to reduced cancer cell viability. Specific derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the thiophene group is known to enhance antibacterial activity. Notably:

  • Inhibition of Pathogens : Some derivatives have shown potent activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole and triazole derivatives have been reported to possess:

  • Antidiabetic Activity : Some studies suggest potential benefits in glucose metabolism regulation.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of oxadiazole and triazole compounds to evaluate their biological activities. For example:

Compound NameTarget ActivityIC50 Values (μM)Reference
Derivative AAnticancer1.35
Derivative BAntimicrobial2.18
Derivative CAnti-inflammatory5.00

These studies highlight the diversity of biological activities associated with this class of compounds.

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : Reducing oxidative stress within cells.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds containing the oxadiazole and triazole moieties have been evaluated for their effectiveness against various bacterial strains. The compound's structural features contribute to its ability to inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide has also shown promise in anticancer research. Studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have been reported to inhibit cell proliferation in breast cancer (MCF7) and colon cancer (HCT116) cell lines with varying degrees of effectiveness .

Drug Development

Given its diverse biological activities, this compound serves as a lead structure in drug discovery programs aimed at developing new antimicrobial and anticancer agents. Researchers are exploring modifications to the molecular structure to enhance efficacy and reduce toxicity while maintaining desirable pharmacokinetic properties.

Molecular Modeling Studies

Computational studies utilizing molecular modeling techniques have been employed to predict the binding affinities of this compound to various biological targets. These studies help guide the design of new derivatives with improved activity profiles by elucidating structure–activity relationships (SAR) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key motifs with several 1,2,4-triazole and acetamide derivatives, as highlighted below:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Biological Activity Synthesis Method References
Target Compound Triazolo[4,3-a]pyridine 3-methyl-1,2,4-oxadiazole; thiophen-3-yl Under investigation Multi-step nucleophilic substitution
3’-Substituted-2-aryl-5-methyl-5’-thioxo derivatives (10a-l) Bi-1,2,4-triazole Aryl, methyl, thioxo Anticancer, antiviral Condensation reactions
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-triazole Pyrazole, phenyl, thioacetamide Antimicrobial, hypoglycemic Cyclocondensation
573934-93-7 (CAS) 1,2,4-triazole Allyl, furyl, thioacetamide Not specified SN2 alkylation

Key Differentiators

Oxadiazole vs. Thioxo Groups : The target compound’s 3-methyl-1,2,4-oxadiazole group may confer superior metabolic stability compared to the thioxo (-S-) groups in analogs like 10a-l, which are prone to oxidative degradation .

Thiophene vs. Furyl/Pyrazole : The thiophen-3-yl group enhances π-π stacking interactions in receptor binding compared to furyl (573934-93-7) or pyrazole (Hotsulia et al., 2019) substituents .

Acetamide Linkage : The acetamide bridge in the target compound improves aqueous solubility relative to thioether-linked analogs (e.g., 573934-93-7), which exhibit higher lipophilicity .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the triazolopyridine core via cyclization under reflux conditions (e.g., using sodium hydroxide as a base) .
  • Step 2 : Introduction of the 3-methyl-1,2,4-oxadiazole moiety through nucleophilic substitution or coupling reactions .
  • Step 3 : Thiophene-acetamide linkage via amide bond formation, often using chloroacetyl chloride and triethylamine in dioxane . Purification methods include column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization .

Q. How is structural characterization performed?

Key techniques include:

  • NMR spectroscopy : For confirming proton and carbon environments (e.g., δ 2.79 ppm for methyl groups in triazole derivatives) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • X-ray diffraction : Resolves crystallographic parameters, as demonstrated for analogous triazole-thiadiazole hybrids .

Q. What initial biological screening approaches are used?

  • Enzyme inhibition assays : Test activity against targets like kinases or proteases using fluorometric/colorimetric substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify IC₅₀ values .
  • Anti-inflammatory models : COX-2 inhibition studies via ELISA .

Advanced Research Questions

Q. How can synthetic yields be optimized?

  • Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading, reaction time) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 24–72 hours to 1–2 hours) for analogous triazolo-thiadiazoles .
  • Solvent selection : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative structural analysis : Cross-reference analogs with shared cores (e.g., thiophene vs. phenyl substituents) to identify activity trends (see Table 1 in ).
  • Dose-response validation : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. Which structural features enhance target binding in SAR studies?

  • Oxadiazole substitution : 3-Methyl groups improve metabolic stability compared to bulkier substituents .
  • Thiophene positioning : 3-Thiophenyl enhances π-π stacking with hydrophobic enzyme pockets vs. 2-thiophenyl .
  • Triazole bridging : The methylene linker between triazole and acetamide increases conformational flexibility for target engagement .

Q. How to address inconsistencies in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles (e.g., triazolopyridine protons) .
  • X-ray crystallography : Validate ambiguous NOE correlations or tautomeric forms .

Q. What methods assess stability under physiological conditions?

  • HPLC monitoring : Track degradation in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) over 24 hours .
  • LC-MS/MS : Identify hydrolytic byproducts (e.g., free thiophene-acetic acid) .

Q. How to predict biological targets via computational methods?

  • Molecular docking : Use software like AutoDock Vina to screen against kinase domains (e.g., EGFR, VEGFR2) .
  • Pharmacophore modeling : Align with known inhibitors (e.g., triazolo[4,3-a]pyridine scaffolds in kinase ligands) .

Q. What strategies mitigate purification challenges?

  • Gradient chromatography : Separate polar byproducts using ethyl acetate/hexane gradients .
  • Recrystallization optimization : Test solvent pairs (ethanol/DMF) to improve crystal purity .

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